molecular formula C7H10INO B1314997 Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide CAS No. 3313-51-7

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

Cat. No.: B1314997
CAS No.: 3313-51-7
M. Wt: 251.06 g/mol
InChI Key: RURDJUFVNLDFOM-UHFFFAOYSA-M
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Description

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide (CAS 3313-51-7) is a chemical compound with the molecular formula C7H10INO. This organoiodide salt is offered for research and development purposes. Compounds within this chemical family, particularly pyridinium salts, are of significant interest in advanced materials science. For instance, related pyridinium iodide salts have been identified as key precursors and additives in the preparation of perovskite-based opto-electronic systems . Their application in surface defect passivation has been shown to contribute to the development of highly efficient planar perovskite solar cells . Furthermore, the hydroxymethylpyridine moiety is a known structural component in various pharmaceutical compounds, indicating its utility as a versatile chemical intermediate . Researchers value this compound for its potential in synthesizing novel materials and exploring new chemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1-methylpyridin-1-ium-2-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURDJUFVNLDFOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480682
Record name Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-51-7
Record name Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide typically involves the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

2-(hydroxymethyl)pyridine+methyl iodidePyridinium, 2-(hydroxymethyl)-1-methyl-, iodide\text{2-(hydroxymethyl)pyridine} + \text{methyl iodide} \rightarrow \text{this compound} 2-(hydroxymethyl)pyridine+methyl iodide→Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridinium ring can be reduced to piperidine using reducing agents like sodium borohydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed

    Oxidation: Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide.

    Reduction: 2-(hydroxymethyl)-1-methylpiperidine.

    Substitution: Pyridinium, 2-(hydroxymethyl)-1-methyl-, chloride or bromide.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction typically occurs in organic solvents like acetone or ethanol under reflux conditions. The general reaction can be represented as follows:2 hydroxymethyl pyridine+methyl iodidePyridinium 2 hydroxymethyl 1 methyl iodide\text{2 hydroxymethyl pyridine}+\text{methyl iodide}\rightarrow \text{Pyridinium 2 hydroxymethyl 1 methyl iodide}This compound features a hydroxymethyl group that enhances its solubility in polar solvents and contributes to its reactivity in various chemical transformations.

Organic Synthesis

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide serves as a phase-transfer catalyst in organic reactions. Its ability to facilitate the transfer of ions between immiscible phases makes it valuable in synthesizing complex organic compounds.

Medicinal Chemistry

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated significant anticancer activity against multiple cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported an IC50 value of 0.021 μM against MCF-7 cells, indicating potent anticancer activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : It may inhibit crucial enzymes involved in cellular proliferation.
  • Receptor Interaction : The compound could modulate receptor activities that affect cell signaling pathways.
  • Nucleophilic Activity : The presence of the hydroxymethyl group enhances its nucleophilic reactivity, allowing participation in biochemical reactions that disrupt cellular functions .

Antimicrobial Research

A study investigating the antimicrobial properties of various pyridinium derivatives found that this compound exhibited significant antibacterial activity against multiple strains of bacteria. This positions it as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In cancer research, another study highlighted the compound's ability to inhibit tumor cell proliferation effectively. The research reported promising results with low IC50 values across different cancer cell lines, suggesting its potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes or cell membranes, leading to inhibition of enzyme activity or disruption of membrane integrity. This compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinium Derivatives

Compound Name Substituents Counterion Molecular Weight (g/mol) Key Features
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide 2-hydroxymethyl, 1-methyl I⁻ ~263.08 High polarity, hydrophilic
Pyridinium, 2-(hydroxymethyl)-1-(methoxymethyl)-, bromide 2-hydroxymethyl, 1-methoxymethyl Br⁻ 234.09 Methoxy increases lipophilicity
Pyridinium iodide, 2-[p-(dimethylamino)styryl]-1-methyl- 2-styryl (p-dimethylamino), 1-methyl I⁻ Not reported Conjugated system for optoelectronic applications
Pyridinium, 3-hydroxy-1-methyl-, iodide, acetate 3-hydroxy, 1-methyl, acetate adduct I⁻, CH₃COO⁻ Not reported Positional isomer; acetate modifies reactivity

Key Observations:

Counterion Effects : The iodide ion in the target compound enhances solubility compared to the bromide analogue (234.09 g/mol) . Iodide’s larger ionic radius may also influence crystal packing and stability.

Substituent Position : Moving the hydroxymethyl group from the 2- to 3-position (as in ) alters hydrogen-bonding capacity and acidity. The 2-position in the target compound may favor intramolecular interactions.

Biological Activity

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide, also known as 1-Amino-3-(hydroxymethyl)pyridinium iodide, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound exhibits several notable biological activities, primarily in the realms of antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, influencing various cellular processes.

Antimicrobial Properties

Preliminary studies suggest that Pyridinium iodide compounds can inhibit the growth of various microorganisms. For instance, a study highlighted that certain pyridinium derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

In the context of cancer research, Pyridinium iodides have shown promising results in inhibiting tumor cell proliferation. Specific studies have reported IC50 values indicating potent anticancer activity against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. For example, one study reported an IC50 value of 0.021 μM against MCF-7 cells .

The biological activity of Pyridinium iodides is believed to stem from their ability to interact with enzymes and receptors involved in disease progression. While the exact mechanisms are still being elucidated, several pathways have been proposed:

  • Enzyme Inhibition : Pyridinium compounds may inhibit specific enzymes that are crucial for cell survival and proliferation in cancerous cells.
  • Receptor Interaction : These compounds could modulate receptor activity, affecting signaling pathways that lead to cell growth or apoptosis.
  • Nucleophilic Activity : The presence of hydroxymethyl groups may enhance nucleophilic reactivity, allowing these compounds to participate in biochemical reactions that disrupt cellular functions .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Value (μM)Reference
AntibacterialVarious Gram-positive and Gram-negative bacteriaVaries
AnticancerMDA-MB-231 (Breast), MCF-7 (Breast), A549 (Lung)0.021 - 0.95

Notable Research Findings

  • Antimicrobial Studies : A comprehensive screening of pyridinium derivatives revealed significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .
  • Anticancer Efficacy : Research published in the Journal of Medicinal Chemistry demonstrated that specific pyridinium compounds exhibited low nanomolar inhibitory activities against key cancer cell lines, highlighting their potential as therapeutic agents .
  • Mechanistic Insights : A study exploring the reactivation of acetylcholinesterase (AChE) by pyridinium oximes illustrated how these compounds could counteract organophosphorus poisoning by displacing phosphoryl groups from AChE active sites .

Q & A

Q. What are the recommended methods for synthesizing Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide?

The synthesis typically involves quaternization of pyridine derivatives with methyl iodide. A general procedure includes:

  • Step 1: React 2-(hydroxymethyl)pyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux for 12–24 hours.
  • Step 2: Purify the product via recrystallization using ethanol or methanol.
  • Validation: Confirm purity via elemental analysis (C, H, N) and NMR spectroscopy (e.g., absence of free pyridine peaks at δ 8.5–9.0 ppm) .
  • Note: Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 minutes) can reduce reaction time .

Q. How can researchers characterize the physical properties of this compound?

Key characterization methods include:

  • LogP (Partition Coefficient): Determine via reversed-phase HPLC using a C18 column and a water-acetonitrile gradient .
  • Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min (reported range: 186–193°C) .
  • PSA (Polar Surface Area): Calculate computationally using tools like ChemDraw or Spartan .

Q. What experimental strategies address solubility challenges in aqueous systems?

If solubility is undetermined (as noted in some datasets):

  • Screening: Test solubility in DMSO, methanol, or buffered solutions (pH 4–9) via UV-Vis spectroscopy.
  • Derivatization: Introduce sulfonate or carboxylate groups to enhance hydrophilicity .
  • Surfactant Use: Employ nonionic surfactants (e.g., Triton X-100) for colloidal dispersion .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported LogP or melting point data?

  • Cross-Validation: Compare results from multiple methods (e.g., experimental LogP vs. computational predictions).
  • Purity Assessment: Analyze impurities via HPLC-MS or NMR. For example, residual solvents like acetonitrile can alter melting points .
  • Standardization: Use certified reference materials (CRMs) for calibration .

Q. What are the optimal conditions for scaling up synthesis while minimizing byproducts?

  • DOE (Design of Experiments): Vary temperature (60–100°C), solvent (acetonitrile vs. DMF), and stoichiometry (1:1 to 1:1.2 pyridine:methyl iodide ratio).
  • Byproduct Mitigation: Monitor N-methylation side products via LC-MS and optimize reaction time to ≤18 hours .
  • Green Chemistry: Replace methyl iodide with dimethyl carbonate under ionic liquid catalysis to reduce toxicity .

Q. How can the compound’s thermal decomposition profile be analyzed for safety?

  • TGA-MS: Perform thermogravimetric analysis coupled with mass spectrometry to identify decomposition products (e.g., NOx, I− emissions at >200°C) .
  • Kinetic Studies: Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and predict shelf-life .

Q. What strategies validate the compound’s mutagenic potential in toxicological studies?

  • Ames Test: Use TA98 and TA100 Salmonella strains with metabolic activation (S9 fraction) at concentrations ≤10 µmol/plate .
  • Control Experiments: Compare with known mutagens (e.g., sodium azide) and validate via dose-response curves .

Q. How can researchers ensure reproducibility in spectroscopic data across labs?

  • Standardized Protocols: Specify NMR parameters (e.g., 500 MHz, D2O solvent, TMS reference) and FTIR settings (4 cm⁻¹ resolution, KBr pellets) .
  • Inter-Lab Collaboration: Share raw spectral data via platforms like IUCrData or Zenodo .

Methodological Best Practices

Q. What steps ensure compliance with safety guidelines during handling?

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal: Neutralize iodide residues with sodium thiosulfate before disposal .

Q. How should researchers document experimental procedures for peer review?

  • Detailed Records: Include reaction conditions (solvent, temperature, catalyst), purification steps, and instrument calibration data .
  • Data Archiving: Deposit raw data in repositories like ChemRxiv or Figshare with DOI links .

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